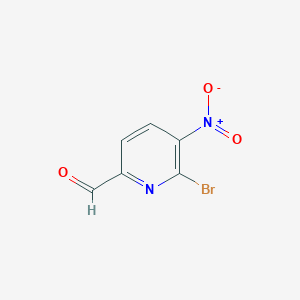![molecular formula C19H21N3O3S B2850121 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone CAS No. 897462-13-4](/img/structure/B2850121.png)
2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
The imidazo[2,1-b]thiazole scaffold of the compound has been explored for its cytotoxic activity against cancer cell lines. Derivatives of this compound have shown potential as inhibitors against specific cancer cells, such as MDA-MB-231, a breast cancer cell line. The inhibition of VEGFR2, a critical angiogenesis mediator, suggests that these compounds could serve as a foundation for developing new anticancer agents .
Antifungal and Antibacterial Properties
Compounds with the imidazo[2,1-b]thiazole moiety have demonstrated a broad spectrum of pharmacological activities, including antifungal and antibacterial effects. This makes them valuable for developing new treatments against resistant strains of bacteria and fungi .
Anti-inflammatory Applications
The anti-inflammatory properties of imidazo[2,1-b]thiazole derivatives are of significant interest in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, these compounds could lead to new therapies for conditions like arthritis and asthma .
Antihypertensive Effects
The structural features of imidazo[2,1-b]thiazole compounds have been associated with antihypertensive effects. Research into these properties could contribute to the creation of novel blood pressure-lowering medications .
Cystic Fibrosis Treatment
Imidazo[2,1-b]thiazole derivatives have been identified as CFTR-selective potentiators, which are crucial in treating cystic fibrosis. Enhancing the function of the CFTR protein can alleviate symptoms and improve the quality of life for patients with this genetic disorder .
Leukemia and Prostate Cancer Therapeutics
Some derivatives have shown promising inhibitory activity against leukemia cell lines and the prostate cancer cell line DU-145. These findings highlight the potential for developing targeted therapies for these specific types of cancer .
Viral Infection Research
The compound’s derivatives have been utilized in in vitro cellular systems to study viral infections, such as the B19 virus. This research could pave the way for new antiviral drugs that can inhibit the replication of viruses within host cells .
Future Directions
Given the potential anticancer activity of similar compounds , future research could focus on further investigating the biological activity of this compound and its potential as a therapeutic agent. Additionally, more detailed studies could be conducted to fully elucidate the synthesis, chemical reactions, and physical and chemical properties of this compound.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It’s known that the imidazo[2,1-b]thiazole system, which this compound belongs to, is assembled based on the reaction of (2 z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .
Biochemical Pathways
Thiazole derivatives, which include imidazo[2,1-b]thiazoles, have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
In silico admet predictions have been performed for similar compounds, such as imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide derivatives .
Result of Action
Similar compounds have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Action Environment
The stability of the protein–ligand complex of similar compounds has been studied using molecular docking and dynamics studies .
properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-2-25-16-5-3-14(4-6-16)17-12-22-15(13-26-19(22)20-17)11-18(23)21-7-9-24-10-8-21/h3-6,12-13H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYBWAHMWSIRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2850053.png)


![N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850057.png)

